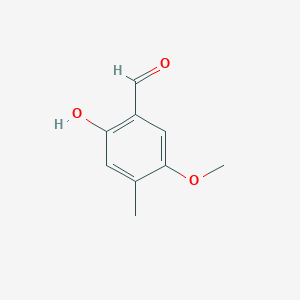

2-Hydroxy-5-methoxy-4-methylbenzaldehyde

描述

Significance of Substituted Benzaldehydes in Organic Chemistry

Substituted benzaldehydes are a class of organic compounds that are integral to numerous aspects of chemical synthesis and industry. Characterized by a benzene (B151609) ring attached to a formyl group, with additional functional groups at various positions on the ring, these compounds serve as versatile building blocks. Their importance stems from the reactivity of the aldehyde group, which readily participates in a wide array of chemical reactions, including condensations, oxidations, and reductions. This reactivity allows for the construction of more complex molecular architectures, making substituted benzaldehydes key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. The specific nature and position of the substituents on the benzene ring can significantly influence the compound's chemical and physical properties, as well as its biological activity.

Historical Development and Relevance of the Salicylaldehyde (B1680747) Class

Salicylaldehydes, or 2-hydroxybenzaldehydes, represent a significant subclass of substituted benzaldehydes, distinguished by a hydroxyl group positioned ortho to the aldehyde function. The parent compound, salicylaldehyde, can be prepared from phenol (B47542) and chloroform (B151607) in the presence of a base, a classic transformation known as the Reimer-Tiemann reaction. wikipedia.orghkasme.org This reaction, first reported by Karl Reimer and Ferdinand Tiemann, is a cornerstone of aromatic chemistry. wikipedia.org

Historically, the synthesis of salicylaldehydes has been a subject of extensive research, leading to the development of various formylation methods. Besides the Reimer-Tiemann reaction, the Duff reaction provides another route, utilizing hexamine as the formylating agent. wikipedia.org These synthetic advancements have been crucial, as salicylaldehydes are precursors to a wide range of important products. For instance, they are used in the synthesis of coumarins, which are valuable in the fragrance and pharmaceutical industries, and as ligands for the formation of metal complexes. hkasme.orgtaylorandfrancis.com Salicylic (B10762653) acid, a related and vital compound, was first prepared from salicylaldehyde in 1838. google.com

Positioning of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde within the Chemical Landscape

This compound, with the chemical formula C9H10O3, is a multi-substituted aromatic aldehyde. google.com It possesses the characteristic 2-hydroxybenzaldehyde (salicylaldehyde) core, further functionalized with a methoxy (B1213986) group at the 5-position and a methyl group at the 4-position. This specific substitution pattern places it within a more specialized area of study compared to its parent compound, salicylaldehyde. The presence of these additional functional groups can be expected to modulate its reactivity and potential applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.17 g/mol |

| CAS Number | 42044-81-5 |

This data is compiled from publicly available chemical databases.

Synthesis and Research Findings

While specific, detailed research findings on the synthesis and applications of this compound are not extensively documented in readily available literature, general synthetic strategies for related compounds can provide insight. The synthesis of substituted salicylaldehydes is often achieved through electrophilic aromatic substitution reactions on appropriately substituted phenols.

For instance, the formylation of phenols can be accomplished using various methods, including the Duff reaction and the Reimer-Tiemann reaction. wikipedia.org The choice of method and the nature of the substituents on the phenol can influence the regioselectivity and yield of the reaction.

A patent document mentions 3-(Benzyloxy)-2-hydroxy-5-methoxy-4-methylbenzaldehyde, a structurally similar compound, which suggests that synthetic routes to this class of molecules are of interest in applied chemical research. thieme-connect.de

Spectroscopic Data

Detailed spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are crucial for the definitive identification and characterization of a chemical compound. While a comprehensive, publicly available dataset for this compound is limited, some mass spectrometry data has been reported.

Mass Spectrometry:

Top 5 Peaks: 166, 165, 137, 123, 39

This data is indicative of the compound's fragmentation pattern under mass spectrometry conditions.

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-5-methoxy-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-8(11)7(5-10)4-9(6)12-2/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQPXBDVPFBIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74516-54-4 | |

| Record name | 2-hydroxy-5-methoxy-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for 2 Hydroxy 5 Methoxy 4 Methylbenzaldehyde

Retrosynthetic Analysis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

A retrosynthetic analysis of the target molecule suggests several potential disconnection points. The most logical disconnections are at the formyl group (C-CHO bond) and the methyl group (C-CH3 bond).

Disconnection of the Formyl Group: This is a common strategy for benzaldehydes. This leads back to a substituted phenol (B47542) precursor, such as 3-methoxy-4-methylphenol. The formyl group can then be introduced through a formylation reaction, which is a type of electrophilic aromatic substitution. The directing effects of the existing hydroxyl, methoxy (B1213986), and methyl groups on the phenol precursor are crucial for achieving the desired ortho-formylation relative to the hydroxyl group.

Disconnection of the Methyl Group: This approach would involve the methylation of a pre-existing hydroxybenzaldehyde, such as 2-hydroxy-5-methoxybenzaldehyde (B1199172). However, controlling the position of methylation on the aromatic ring can be challenging and may lead to a mixture of products.

Based on these considerations, the most promising synthetic route involves the formylation of a suitably substituted phenol. The precursor, 3-methoxy-4-methylphenol, would be the ideal starting material for a regioselective ortho-formylation to yield the final product.

Classical and Contemporary Approaches to Ortho-Hydroxybenzaldehyde Synthesis Relevant to this compound

The synthesis of ortho-hydroxybenzaldehydes is a well-established field in organic chemistry, with several classical and modern methods available.

The Reimer-Tiemann reaction is a named organic reaction used for the ortho-formylation of phenols. rsc.orgnih.gov It typically involves the reaction of a phenol with chloroform (B151607) (CHCl3) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH). rsc.orgyoutube.com

The mechanism begins with the deprotonation of chloroform by the base to form the highly reactive dichlorocarbene (B158193) (:CCl2) species. nih.govnih.gov The phenol is also deprotonated to form a phenoxide ion, which is more nucleophilic than the phenol itself. The electron-rich phenoxide then attacks the electron-deficient dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group. rsc.orgnih.gov Subsequent hydrolysis of the resulting dichloromethyl-substituted phenol intermediate yields the final ortho-hydroxybenzaldehyde. nih.gov

For the synthesis of this compound, the Reimer-Tiemann reaction would be performed on 3-methoxy-4-methylphenol. However, a significant challenge with the Reimer-Tiemann reaction is its potential for low yields and the formation of byproducts. The reaction conditions, such as temperature and the ratio of reactants, must be carefully controlled. nih.gov Furthermore, the use of chloroform, a hazardous substance, is a notable drawback from a green chemistry perspective. nih.gov

| Feature | Description |

| Reaction | Ortho-formylation of phenols. |

| Reagents | Phenol, Chloroform (CHCl3), Strong Base (e.g., NaOH). |

| Reactive Species | Dichlorocarbene (:CCl2). rsc.orgnih.gov |

| Selectivity | Generally favors ortho-formylation. nih.gov |

| Drawbacks | Can have low yields, uses hazardous chloroform, can be exothermic. nih.govnih.gov |

Besides the Reimer-Tiemann reaction, several other formylation methods can be used to introduce an aldehyde group onto a phenolic ring. osti.gov

Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol (B35011) or boric acid. It is often considered for phenols that are highly activated. For some substrates, the Duff reaction can offer higher yields than the Reimer-Tiemann reaction. osti.gov

Gattermann Reaction: This reaction uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. Due to the extreme toxicity of HCN, a variation developed by Adams uses zinc cyanide (Zn(CN)2) as a safer alternative.

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl3). orgsyn.org This method is generally effective for electron-rich aromatic compounds. A patented process describes the synthesis of p-hydroxybenzaldehyde from phenol using a Vilsmeier reagent. nih.gov

Magnesium Chloride-Mediated Formylation: A highly regioselective method for ortho-formylation involves using paraformaldehyde in the presence of magnesium chloride and a base like triethylamine (B128534). academie-sciences.fr This method has been shown to be effective for a variety of substituted phenols, providing good yields of salicylaldehydes. academie-sciences.frresearchgate.net For example, it has been used to synthesize 2-hydroxy-5-methoxybenzaldehyde from 4-methoxyphenol (B1676288). researchgate.netrsc.org

Rieche Formylation: This method utilizes dichloromethyl methyl ether (Cl2CHOCH3) and a Lewis acid like titanium tetrachloride (TiCl4) or tin tetrachloride (SnCl4). orgsyn.orgresearchgate.net This approach has been shown to be effective for the ortho-formylation of electron-rich phenols. researchgate.net

| Formylation Method | Key Reagents | Typical Substrates | Key Features |

|---|---|---|---|

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Activated phenols | Can provide higher yields than Reimer-Tiemann for certain substrates. osti.gov |

| Gattermann Reaction | HCN/HCl or Zn(CN)2/HCl, Lewis Acid | Phenols, Phenolic ethers | Avoids chloroform; use of cyanides requires caution. |

| Vilsmeier-Haack Reaction | DMF, POCl3 | Electron-rich aromatics | Widely applicable and effective. orgsyn.org |

| MgCl2-Mediated Formylation | Paraformaldehyde, MgCl2, Triethylamine | Substituted phenols | High regioselectivity for ortho-position, good yields. academie-sciences.fr |

| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl4) | Electron-rich phenols | Effective for ortho-formylation. researchgate.net |

Electrochemical synthesis is emerging as a powerful tool in green chemistry, often allowing for reactions under mild conditions without the need for harsh chemical oxidants or reductants. nih.gov

One potential electrochemical route to a hydroxybenzaldehyde is through the reduction of the corresponding carboxylic acid. For instance, salicylaldehyde (B1680747) has been synthesized via the electro-reduction of salicylic (B10762653) acid using a mercury cathode. wikipedia.org This approach could theoretically be applied to a substituted salicylic acid to produce this compound.

Another approach is the direct electrochemical oxidation of a substituted cresol. The oxidation of p-cresol (B1678582) to p-hydroxybenzaldehyde has been achieved using molecular oxygen and a heterogeneous catalyst, highlighting a move away from more hazardous traditional methods. rsc.org A fully electrochemical approach involves the direct anodic oxidation of phenols to produce benzoquinones, a process that can be performed without catalysts or mediators. rsc.org While this reaction goes past the aldehyde stage, it demonstrates the potential of electrosynthesis in the oxidation of phenols.

Recent developments have also focused on an "E-Dakin Reaction," where an electrochemically generated oxidizer, peroxodicarbonate, is used to convert hydroxybenzaldehydes into phenols. This showcases the versatility of electrochemical methods in the synthesis and transformation of this class of compounds.

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of phenols, it involves the reaction of the phenol, formaldehyde, and a primary or secondary amine to introduce an aminomethyl group (-CH2NR2) onto the aromatic ring, typically at the ortho position to the hydroxyl group. youtube.com

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile in the substitution reaction with the electron-rich phenol. youtube.com

It is important to note that the Mannich reaction does not directly introduce a methyl group. Therefore, it is not a direct route to this compound from 2-hydroxy-5-methoxybenzaldehyde. However, it can be used to synthesize derivatives. A strategy could involve:

Performing a Mannich reaction on a precursor like 2-hydroxy-5-methoxybenzaldehyde to introduce an aminomethyl group.

Thus, while the Mannich reaction is a powerful tool for creating complex molecules and various derivatives, its application for the specific purpose of methylation in this context is indirect and likely less efficient than direct formylation of a methylated phenol.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound involves selecting routes that are more efficient, safer, and have a lower environmental impact.

| Synthetic Method | Green Chemistry Considerations |

|---|---|

| Reimer-Tiemann Reaction | Negative: Uses hazardous and environmentally damaging chloroform. The reaction can be highly exothermic and difficult to control. nih.govnih.gov |

| Gattermann/Vilsmeier-Haack | Negative: Often require harsh, corrosive, and anhydrous conditions, and can generate significant waste during workup. |

| Catalytic Oxidation | Positive: The use of molecular oxygen as the oxidant with a recyclable heterogeneous catalyst is a much greener alternative to stoichiometric oxidants. rsc.org |

| MgCl2-Mediated Formylation | Positive: Avoids the use of highly toxic reagents like chloroform and HCN. The reagents are generally more acceptable. academie-sciences.fr |

| Electrochemical Methods | Positive: Electricity is used as a "reagentless" oxidant/reductant. Reactions can often be run at ambient temperature and pressure, minimizing energy consumption and avoiding harsh chemical reagents. rsc.org Flow chemistry setups can improve safety and scalability. rsc.org |

Catalytic Approaches to the Formation of this compound and Related Compounds

The introduction of a formyl group onto a phenolic ring, particularly at the ortho position, can be achieved through several catalytic methodologies. These reactions are forms of electrophilic aromatic substitution, where the electron-rich nature of the phenol ring is exploited. wikipedia.org For the synthesis of this compound from 4-methoxy-3-methylphenol, the primary challenge is to direct the formylation exclusively to the C-2 position, which is activated by the hydroxyl group and situated between the existing methyl and methoxy substituents.

Magnesium Chloride-Catalyzed Formylation

A highly effective method for the ortho-formylation of phenols employs a system of magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde as the formylating agent. orgsyn.org This reaction is known for its high regioselectivity, yielding salicylaldehydes in excellent yields, often exclusively at the ortho-position. orgsyn.orgmdma.ch The reaction is typically conducted in a solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) under reflux conditions. orgsyn.orgmdma.ch Alkyl and alkoxy substituents on the phenol ring are well-tolerated and tend to promote the formylation. orgsyn.org The mechanism is believed to involve the formation of a magnesium phenoxide, which then coordinates with formaldehyde, facilitating the electrophilic attack on the aromatic ring. mdma.ch

Lewis Acid-Mediated Formylation

Various Lewis acids can catalyze the formylation of aromatic compounds. Titanium tetrachloride (TiCl₄) in conjunction with dichloromethyl methyl ether (Cl₂CHOCH₃) is a potent system for the formylation of phenols and other electron-rich aromatic rings. researchgate.net This method, a variant of the Rieche formylation, can produce aromatic aldehydes under relatively mild conditions. Another approach involves the Rieche formylation of arylboronic acids using Lewis acids such as FeCl₃ or AgOTf; however, this method was found to result in substrate degradation when applied to phenols bearing a hydroxyl group. uniroma1.it

The Duff Reaction and its Catalytic Variants

The Duff reaction traditionally uses hexamethylenetetramine (HMTA) as the formyl source, often in acidic media like glycerol and boric acid or acetic acid. wikipedia.org While generally inefficient, catalytic versions have been developed to improve its performance. wikipedia.org A copper-mediated Duff reaction, for example, has shown significant improvements in both yield and ortho-selectivity. researchgate.net More recently, a sustainable, solvent-free mechanochemical Duff reaction has been reported, using a small amount of sulfuric acid on a silica (B1680970) support, which also favors exclusive ortho-formylation for phenols. acs.org

The Reimer-Tiemann Reaction

A classic method for ortho-formylation of phenols is the Reimer-Tiemann reaction, which involves treating a phenol with chloroform (CHCl₃) in a strong aqueous base. wikipedia.orglearncbse.in The reactive species is dichlorocarbene (:CCl₂), generated in situ. wikipedia.org While effective for many phenols, including 4-methoxyphenol which gives 2-hydroxy-5-methoxybenzaldehyde in 79% yield, the reaction conditions are harsh. wikipedia.org The efficiency of this biphasic reaction can be improved by using phase-transfer catalysts, which facilitate the transport of reactants between the aqueous and organic phases. cqu.edu.cn

Table 1: Comparison of Catalytic Formylation Methods for Phenols and Related Compounds

| Method | Catalyst/Reagents | Formylating Agent | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|---|

| Magnesium-Catalyzed | MgCl₂, Et₃N | Paraformaldehyde | Alkyl and alkoxy substituted phenols | High ortho-selectivity and yield | orgsyn.orgmdma.ch |

| Lewis Acid-Mediated | TiCl₄ | Dichloromethyl methyl ether | Phenols, methoxy- and methylbenzenes | Effective for a wide range of arenes | researchgate.net |

| Copper-Catalyzed Duff | Copper species | Hexamethylenetetramine (HMTA) | Phenols | Improved yield and ortho-selectivity over classic Duff | researchgate.net |

| Mechanochemical Duff | H₂SO₄ on Silica | Hexamethylenetetramine (HMTA) | Electron-rich arenes, phenols | Solvent-free, mild conditions, high ortho-selectivity | acs.org |

| Reimer-Tiemann | Strong base (e.g., NaOH), optional Phase-Transfer Catalyst | Chloroform (CHCl₃) | Phenols, naphthols, electron-rich heterocycles | Classic, well-established method | wikipedia.orgwikipedia.org |

Optimization of Reaction Parameters for Enhanced Yields and Selectivity of this compound

Optimizing the synthesis of this compound requires careful consideration of various reaction parameters to maximize yield and ensure high regioselectivity. While specific optimization studies for this exact molecule are not prominent in the literature, general principles derived from the formylation of analogous phenols can be applied.

Influence of Catalyst and Reagents

The choice of catalyst and formylating agent is paramount. For achieving high ortho-selectivity in phenol formylation, the MgCl₂/Et₃N/paraformaldehyde system is a leading candidate. orgsyn.org The optimization would involve adjusting the molar ratios of the phenol precursor, MgCl₂, Et₃N, and paraformaldehyde. For instance, in the formylation of 4-methoxyphenol, a 1:1.5:1.5:3.2 molar ratio of phenol:MgCl₂:Et₃N:paraformaldehyde has been used. sciencemadness.org In the Duff reaction, controlling the stoichiometry of HMTA is crucial, as it can allow for either mono- or di-formylation of the phenolic substrate. acs.org

Solvent and Temperature Effects

The reaction solvent and temperature play a significant role. The MgCl₂-catalyzed formylation is often performed in refluxing acetonitrile or THF for several hours. orgsyn.orgmdma.ch The choice of solvent can influence reaction rates; for example, reactions in benzene (B151609) were found to be slower than in acetonitrile unless a co-solvent like HMPTA was added. mdma.ch Lewis acid-mediated formylations, such as with TiCl₄, are typically run at cooler temperatures, starting at 0°C and slowly warming to room temperature. researchgate.net The development of solvent-free methods, like the mechanochemical Duff reaction performed in a mixer mill at a controlled frequency, offers a more sustainable and potentially efficient alternative. acs.org

Substituent Effects and Regioselectivity

The inherent structure of the starting material, 4-methoxy-3-methylphenol, is a key determinant of selectivity. The hydroxyl group is a powerful ortho-, para-directing activator. byjus.com In this case, both ortho positions (C-2 and C-6) are activated. However, the C-6 position is sterically hindered by the adjacent methyl group at C-3. Therefore, electrophilic attack is strongly favored at the less sterically crowded C-2 position. This inherent structural bias is expected to lead to high selectivity for the desired 2-formyl product, this compound, across most ortho-formylation methods. Studies on 3-substituted phenols have shown that formylation yields a mixture of isomers, with the less sterically hindered product being the major component. mdma.ch

Table 2: Optimization Parameters in Phenol Formylation Reactions

| Parameter | Influence on Reaction | Example/Observation | Reference |

|---|---|---|---|

| Catalyst Loading | Affects reaction rate and efficiency. | Lewis acid-catalyzed N-formylation of amines showed high yields with catalytic amounts of ZnCl₂. | researchgate.net |

| Base | Essential for deprotonating the phenol and activating the ring. | In the MgCl₂ method, triethylamine is used as the base. | orgsyn.orgmdma.ch |

| Temperature | Controls reaction rate and can influence side product formation. | MgCl₂-catalyzed formylation is typically run at reflux (65-80°C). | mdma.ch |

| Reaction Time | Must be sufficient for completion without promoting decomposition or side reactions. | Reaction times for MgCl₂-catalyzed formylation are typically 2-4 hours. | mdma.ch |

| Solvent | Can affect solubility, reaction rate, and product distribution. | Acetonitrile is an effective solvent for the MgCl₂ method. | mdma.ch |

| Steric Hindrance | Directs formylation away from substituted positions. | Formylation of 3-substituted phenols favors the less crowded ortho position. | mdma.ch |

Based on a comprehensive search for scientific data, it has been determined that there is insufficient publicly available information to generate the requested article on "this compound" according to the specified detailed outline.

The instructions require an in-depth analysis based on advanced spectroscopic data, including High-Resolution NMR (1D and 2D), Variable Temperature NMR, Vibrational Spectroscopy (FT-IR, Raman), and Mass Spectrometry (High-Resolution and Tandem MS). Despite targeted searches for this specific compound, the necessary experimental data and detailed research findings for these analytical techniques could not be located in published scientific literature or spectral databases.

While information exists for related isomers, such as 2-hydroxy-5-methoxybenzaldehyde, the strict adherence to the subject compound "this compound" as mandated by the instructions prevents the use of data from other molecules. Generating the article without the specific, requisite data would not meet the standards of scientific accuracy and detail required.

Therefore, the creation of a thorough and scientifically accurate article that strictly adheres to the provided outline is not possible at this time.

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 5 Methoxy 4 Methylbenzaldehyde

X-ray Crystallography for Solid-State Structure Determination of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde and its Derivatives

Following a comprehensive search of scientific literature and crystallographic databases, no experimental single-crystal X-ray diffraction data for the solid-state structure of this compound has been publicly reported. Consequently, detailed information regarding its crystal system, space group, and precise atomic coordinates is not available.

Similarly, a thorough investigation for published X-ray crystallographic studies on derivatives of this compound, such as Schiff bases, metal complexes, or other condensation products, did not yield any specific results. While crystallographic data exists for derivatives of isomeric or structurally related benzaldehydes, the strict focus of this article on this compound and its direct derivatives precludes their inclusion.

Analysis of Hydrogen Bonding and Supramolecular Interactions

Due to the absence of experimental crystal structure data for this compound and its derivatives, a definitive analysis of the hydrogen bonding and supramolecular interactions in the solid state cannot be provided.

Based on the functional groups present in the molecule (a hydroxyl group, a methoxy (B1213986) group, and an aldehyde), it is theoretically expected that the crystal packing would be influenced by intermolecular hydrogen bonds, likely involving the hydroxyl group as a donor and the carbonyl oxygen of the aldehyde or the oxygen of the methoxy group as acceptors. Other potential supramolecular interactions could include C—H···O contacts and π-π stacking interactions between the aromatic rings. However, without experimental data, the specific nature, geometry, and dimensionality of these interactions remain speculative.

Conformational Analysis in the Crystalline State

A conclusive conformational analysis of this compound in the crystalline state is not possible without experimental X-ray diffraction data. Such an analysis would typically describe the planarity of the molecule, the torsion angles defining the orientation of the substituent groups (aldehyde, hydroxyl, methoxy, and methyl) relative to the benzene (B151609) ring, and any conformational polymorphism. While computational modeling could predict potential low-energy conformations in the gaseous phase, it cannot definitively represent the conformation adopted in the solid state, which is influenced by the energetic demands of crystal packing.

Reactivity and Mechanistic Investigations of 2 Hydroxy 5 Methoxy 4 Methylbenzaldehyde

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating hydroxyl and methoxy (B1213986) groups. The hydroxyl group is a powerful ortho-, para-director, as is the methoxy group. The methyl group is also an ortho-, para-directing, albeit weaker, activator.

The synthesis of this compound itself is a key example of an electrophilic aromatic substitution reaction. The logical precursor to this compound is 4-methoxy-3-methylphenol. The introduction of the aldehyde group at the C2 position, ortho to the hydroxyl group, can be achieved through various formylation reactions.

Formylation Reactions for the Synthesis of this compound:

| Reaction Name | Reagents | General Mechanism |

| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) | An electrophilic iminium ion (Vilsmeier reagent) is generated and attacks the electron-rich aromatic ring. Subsequent hydrolysis yields the aldehyde. |

| Duff Reaction | Hexamethylenetetramine (HMTA) in an acidic medium | An iminium ion intermediate is formed from HMTA, which acts as the electrophile. The reaction typically favors ortho-formylation of phenols. |

| Reimer-Tiemann Reaction | Chloroform (B151607) (CHCl₃) in a basic solution | Dichlorocarbene (B158193) (:CCl₂) is generated in situ and acts as the electrophile, attacking the phenoxide ion. Hydrolysis of the resulting dichloromethyl group gives the aldehyde. |

A similar compound, 3-(Benzyloxy)-2-hydroxy-5-methoxy-4-methylbenzaldehyde, has been synthesized via a reaction involving hexamethylenetetramine, indicating the viability of such electrophilic substitution pathways on this ring system. thieme-connect.de The directing effects of the substituents on 4-methoxy-3-methylphenol are presented in the table below.

Directing Effects of Substituents on 4-methoxy-3-methylphenol for Electrophilic Aromatic Substitution:

| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Director |

| -OH | C1 | Strongly Activating | Ortho, Para |

| -OCH₃ | C4 | Strongly Activating | Ortho, Para |

| -CH₃ | C3 | Activating | Ortho, Para |

Considering the positions on the 4-methoxy-3-methylphenol ring, the C2 and C6 positions are ortho to the hydroxyl group, and the C5 position is ortho to the methoxy group and meta to the hydroxyl group. The powerful ortho-directing ability of the hydroxyl group strongly favors substitution at the C2 and C6 positions. The formation of this compound indicates a selective formylation at the C2 position.

Nucleophilic Addition Reactions to the Aldehyde Carbonyl Group

Condensation Reactions Involving this compound

There are no specific studies found detailing condensation reactions, such as aldol or Knoevenagel condensations, involving this compound. Such reactions are plausible and would lead to the formation of α,β-unsaturated carbonyl compounds and other related structures.

Oxidation and Reduction Chemistry of this compound

Detailed research on the specific oxidation and reduction chemistry of this compound has not been published. It would be expected that the aldehyde group could be oxidized to a carboxylic acid or reduced to a primary alcohol using standard reagents.

Exploration of Novel Reaction Pathways and Rearrangements

No novel reaction pathways or rearrangements involving this compound have been reported in the available scientific literature.

Kinetic and Thermodynamic Studies of Transformations Involving this compound

A search of the scientific literature did not yield any kinetic or thermodynamic studies specifically focused on chemical transformations of this compound.

Theoretical and Computational Studies of 2 Hydroxy 5 Methoxy 4 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. By approximating the electron density of a system, DFT can accurately predict molecular properties. Studies on related substituted benzaldehydes often employ hybrid functionals like B3LYP with basis sets such as 6–311G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. iucr.orgacadpubl.eu These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. For compounds similar to 2-Hydroxy-5-methoxy-4-methylbenzaldehyde, DFT calculations confirm a nearly planar structure for the benzaldehyde (B42025) core, stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, forming an S(6) ring motif. iucr.org

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. mdpi.com

In computational studies of similar hydroxybenzaldehyde derivatives, the HOMO is often localized over the π-system of the aromatic ring, while the LUMO is distributed across the carbonyl group and the ring. acadpubl.eumalayajournal.org This distribution indicates that the primary electronic transition is a π-π* type. acadpubl.eu Analysis of these orbitals helps in understanding charge transfer within the molecule. malayajournal.org Various quantum chemical parameters derived from HOMO and LUMO energies, such as ionization potential, electron affinity, and chemical hardness, provide further insights into the molecule's electronic properties. acadpubl.eumalayajournal.org

Table 1: Calculated Electronic Properties of Structurally Related Benzaldehyde Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Basis Set | Source |

|---|---|---|---|---|---|

| 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime | -6.270 | -2.509 | 3.761 | B3LYP/6-311++G(d,p) | acadpubl.eu |

| 4-hydroxybenzaldehyde | -6.653 | -1.643 | 5.010 | B3LYP/6-31G(d,p) | mdpi.com |

This table presents data for structurally similar compounds to illustrate typical values obtained through DFT calculations.

DFT calculations are highly effective in predicting spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated by computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and intensities are then compared to experimental spectra. nih.gov To correct for systematic errors arising from the theoretical method and basis set, calculated frequencies are often multiplied by a scaling factor (e.g., 0.961 for B3LYP/6–311++G(d,p)). nih.gov Studies on related methoxybenzaldehydes show excellent agreement between the calculated and experimental spectra, allowing for confident assignment of vibrational modes, including complex low-frequency torsions. nih.govmdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. These calculations provide valuable data for structural elucidation. For substituted benzaldehydes, ¹H NMR spectra are expected to show a characteristic aldehyde proton signal, along with distinct peaks for methoxy (B1213986) and methyl groups. Computational analysis can help assign these peaks and understand how the electronic environment of each nucleus is affected by the substituent groups. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and rate.

For aldehydes like this compound, computational methods can be used to model various reactions, such as condensation, oxidation, or nucleophilic substitution. researchgate.net For instance, in a Claisen-Schmidt condensation, DFT could be used to model the in situ generation of a carbanion from a ketone and its subsequent attack on the aldehyde. researchgate.net Such models elucidate the step-by-step mechanism, revealing the feasibility of different reaction pathways by comparing the energy barriers of their respective transition states. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce the element of time to study the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations and interactions evolve over time.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, including the rotation around single bonds, such as the C-O bond of the methoxy group. These simulations are also vital for understanding intermolecular interactions in a condensed phase (liquid or solution), showing how the molecule interacts with solvent molecules or other solute molecules through hydrogen bonding and van der Waals forces. Studies on the dynamics of methoxybenzaldehydes in the solid state combine simulations with experimental techniques to understand phenomena like methyl group torsion. nih.govmdpi.com

Hirshfeld Surface Analysis for Intermolecular Contacts in Solid-State Structures

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is defined as the region where the electron distribution of a sum of spherical atoms for the whole crystal is dominated by the contribution from the molecule of interest. nih.govnih.gov By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify specific regions of intermolecular contact. mdpi.com

This analysis is often complemented by 2D fingerprint plots, which summarize all the intermolecular contacts and provide quantitative percentages for each type of interaction. nih.gov In crystals of similar molecules, such as Schiff bases derived from 2-hydroxy-5-methylbenzaldehyde, Hirshfeld analysis reveals that the crystal packing is dominated by H···H, C···H/H···C, and O···H/H···O contacts. iucr.orgnih.govnih.gov Red spots on the dnorm surface highlight close contacts, which often correspond to hydrogen bonds or other significant interactions that stabilize the three-dimensional crystal structure. mdpi.com

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Crystal Structures

| Interaction Type | Contribution in (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol (%) | Contribution in 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile (%) |

|---|---|---|

| H···H | 43.8 | 39.2 |

| C···H/H···C | 26.7 | 27.1 |

| O···H/H···O | - | 8.3 |

| N···H/H···N | - | 16.0 |

| C···C | - | 6.2 |

| Other | 29.5 | 3.2 |

Data is sourced from studies on Schiff bases synthesized from 2-hydroxy-5-methylbenzaldehyde, illustrating the typical interactions governing solid-state packing. iucr.orgnih.gov

Applications and Derivatization of 2 Hydroxy 5 Methoxy 4 Methylbenzaldehyde in Advanced Materials and Chemical Synthesis

2-Hydroxy-5-methoxy-4-methylbenzaldehyde as a Precursor for Polymeric Materials

Phenolic compounds, derived from both petrochemical sources and renewable biomass, are crucial monomers for the synthesis of a wide range of polymers. rsc.orgresearchgate.net The structural features of this compound, specifically the reactive hydroxyl and aldehyde groups, position it as a candidate for creating monomers suitable for polymerization. While direct polymerization of this specific aldehyde is not extensively documented, the chemistry of analogous phenolic compounds provides a clear framework for its potential applications.

Synthesis of Monomers from this compound

To be used in modern polymer synthesis, particularly for thermoplastics, a precursor like this compound must first be converted into a suitable monomer containing a polymerizable group, such as a vinyl or acrylic moiety.

One established strategy for a similar lignin-derived phenolic compound, 2-methoxy-4-vinylphenol (B128420) (MVP), involves the decarboxylation of ferulic acid to create a styrene-like monomer. nih.gov For this compound, a theoretical conversion could involve modifying the aldehyde group or introducing a vinyl group through a Wittig-type reaction. Another approach is the conversion of the phenolic hydroxyl group into an acrylic or methacrylic ester. For instance, the renewable-sourced chemical dihydro-5-hydroxyl furan-2-one (2H-HBO) has been converted into its acrylic counterpart using methacrylic anhydride.

A critical consideration in the polymerization of phenolic monomers is the reactivity of the phenolic hydroxyl group, which can inhibit free-radical polymerization through radical scavenging. nih.gov Therefore, a common strategy involves the "protection" or functionalization of this group prior to polymerization. This enhances the monomer's stability and allows for controlled polymerization, yielding polymers with a range of properties. nih.gov

Polymerization Reactions Utilizing this compound-Derived Monomers

Once a suitable monomer is synthesized from this compound, it can be polymerized using various established techniques. Common methods for such functional monomers include solution and emulsion polymerization. nih.gov

For example, a solution polymerization process for a monomer derived from 2-methoxy-4-vinylphenol (MVP-AcOMe) involves dissolving the monomer in a solvent like toluene, adding a radical initiator such as 2,2′-azobisisobutyronitrile (AIBN), and heating the mixture to initiate the reaction. nih.gov The progress of such a reaction is typically monitored by taking aliquots at different time intervals.

Emulsion polymerization is another powerful technique, particularly for creating high molecular weight polymers and latexes. This method involves dispersing the monomer in an aqueous phase with the help of a surfactant. The ability to copolymerize with other commercial monomers, like methyl methacrylate (B99206) or styrene, allows for the fine-tuning of the final polymer's properties.

Structural and Property Characterization of this compound-Based Polymers

The characterization of polymers derived from phenolic precursors is essential to understand their structure and performance. A combination of spectroscopic and thermal analysis techniques is typically employed.

Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the successful polymerization of vinyl or acrylic monomers. The disappearance of signals corresponding to the vinyl protons (typically in the 5.5-6.0 ppm range in ¹H-NMR spectra) is a clear indicator of polymer chain formation. Infrared (IR) spectroscopy also confirms polymerization through the disappearance of the C=C bond stretching vibration.

Property Characterization: Thermal properties are critical for determining the potential applications of a polymer.

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Differential Scanning Calorimetry (DSC) is employed to determine key thermal transitions, such as the glass transition temperature (Tg), which defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For example, a homopolymer produced from a renewable acrylate (B77674) monomer was found to have a Tg of around 105 °C.

The molecular weight and polydispersity index (PDI) of the polymers are determined using Gel Permeation Chromatography (GPC), providing insight into the distribution of polymer chain lengths. For instance, polymers derived from phenol (B47542) on a nanoscale zerovalent iron surface have been shown to have a number-average molecular weight (Mn) of 3231 g/mol with a PDI of 1.942. acs.org

Role of this compound in Coordination Chemistry and Ligand Design

The field of coordination chemistry heavily relies on ligands that can form stable complexes with metal ions. Substituted salicylaldehydes, like this compound, are excellent platforms for creating such ligands, most notably Schiff bases. researchgate.net Schiff bases, which contain an imine (-C=N-) group, are readily synthesized and can coordinate to a wide variety of metal ions, leading to complexes with diverse structures and applications. recentscientific.comnih.gov

Synthesis of Metal Complexes with this compound-Derived Ligands

The synthesis of these metal complexes is typically a two-step process: preparation of the Schiff base ligand, followed by complexation with a metal salt.

Step 1: Schiff Base Ligand Synthesis The Schiff base is formed through the condensation reaction of this compound with a primary amine (R-NH₂). This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule to form the characteristic imine bond. recentscientific.com The reaction is often carried out by refluxing equimolar amounts of the aldehyde and amine in a solvent like ethanol. mdpi.comnih.gov

Step 2: Metal Complex Synthesis The resulting Schiff base ligand is then reacted with a metal salt (e.g., chlorides, acetates, or nitrates of metals like Cu(II), Ni(II), Co(II), or Zn(II)) to form the metal complex. nih.govacs.org This is typically achieved by adding a solution of the metal salt to a solution of the ligand, often with gentle heating and stirring. recentscientific.comacs.org The resulting complexes often precipitate from the solution and can be isolated by filtration. nih.gov The stoichiometry of the ligand to metal can vary, leading to different complex structures.

Below is a table summarizing the synthesis of various copper(II) complexes from a Schiff base ligand derived from the analogous 2-hydroxy-4-methoxybenzaldehyde (B30951), illustrating the variety of complexes that can be formed.

Table 1: Synthesis of Representative Copper(II) Complexes from a 2-hydroxy-4-methoxybenzaldehyde-derived Schiff Base Ligand (HL) Data sourced from a study on a structurally similar system for illustrative purposes.

| Complex Number | Reactants | Resulting Complex Formula |

| 1 | HL + Cu(NO₃)₂·3H₂O | [Cu(L)(NO₃)(H₂O)₂] |

| 2 | HL + Cu(CH₃COO)₂·H₂O | [Cu(L)₂] |

| 3 | HL + Cu(CH₃COO)₂·H₂O | [Cu(L)(OAc)] |

| 4 | HL + CuCl₂·2H₂O | [Cu₂(L)₂Cl₂(H₂O)₄] |

| 5 | HL + Cu(ClO₄)₂·6H₂O | [Cu(L)(ClO₄)(H₂O)] |

| Table based on data from reference mdpi.com |

Spectroscopic and Structural Characterization of Metal-2-Hydroxy-5-methoxy-4-methylbenzaldehyde Complexes

A comprehensive suite of analytical techniques is used to confirm the structure and bonding within the synthesized Schiff base ligands and their metal complexes.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is fundamental for confirming the formation of the Schiff base and its coordination to the metal. A strong band in the ligand's spectrum, typically around 1600-1630 cm⁻¹, is assigned to the C=N (azomethine) stretching vibration. sbmu.ac.ir Upon complexation, this band often shifts to a lower frequency, indicating the coordination of the imine nitrogen to the metal ion. recentscientific.com Furthermore, the disappearance of the broad O-H stretching band of the phenolic group (around 3400 cm⁻¹) in the complex's spectrum confirms deprotonation and coordination through the phenolic oxygen. recentscientific.comnih.gov New bands at lower frequencies can be assigned to the newly formed M-O and M-N bonds. nih.gov

Table 2: Representative IR Spectral Data (cm⁻¹) for a Schiff Base Ligand and its Metal Complexes Data from analogous systems used for illustration.

| Compound | ν(O-H) | ν(C=N) | ν(M-N) | ν(M-O) |

| Ligand (HL) | ~3400 | ~1669 | - | - |

| Cu(II) Complex | Disappeared | Shifted | ~451 | ~573 |

| Zn(II) Complex | Disappeared | Shifted | ~483 | ~586 |

| Table based on data from reference nih.gov |

NMR Spectroscopy: ¹H and ¹³C-NMR spectroscopy are used to characterize the diamagnetic (e.g., Zn(II)) complexes and the parent Schiff base ligand. In the ¹H-NMR spectrum of the ligand, a characteristic singlet for the azomethine proton (-CH=N-) appears at around 9.67 ppm, while the phenolic proton (-OH) gives a singlet at a higher chemical shift (e.g., 10.31 ppm). nih.gov Upon complexation, the phenolic proton peak disappears, and the azomethine proton signal may shift, confirming the coordination mode. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show intense bands corresponding to π→π* and n→π* transitions within the ligand, which may shift upon coordination. acs.org Additionally, for transition metal complexes, lower intensity d-d transition bands can be observed, which are characteristic of the metal ion's coordination environment (e.g., octahedral or square planar). mdpi.comacs.org

Structural Characterization

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of these complexes. It provides exact information on bond lengths, bond angles, and the coordination geometry around the central metal ion. For example, X-ray analysis of a dinuclear copper(II) complex with a related Schiff base ligand revealed a distorted octahedral coordination for the copper atoms. mdpi.com The analysis also confirms how the ligand atoms (phenolic oxygen, imine nitrogen) are bonded to the metal center. mdpi.comtandfonline.com

Table 3: Selected Bond Lengths (Å) and Angles (°) from X-ray Diffraction for a Representative Copper(II) Schiff Base Complex Data sourced from a structurally similar system for illustrative purposes.

| Bond/Angle | Length (Å) / Degrees (°) |

| O-H Bond | 0.86 |

| O···N Intramolecular H-bond | 2.602 |

| O-H···N Angle | 140.7 |

| Table based on data from reference mdpi.com |

Catalytic Applications of Metal Complexes Derived from this compound

The investigation into the catalytic activities of metal complexes is a significant area of chemical research. Schiff bases, derived from the condensation of aldehydes with primary amines, are particularly effective ligands for a wide array of metal ions, forming stable complexes with applications in catalysis. mdpi.comijoer.comresearchgate.net These metal complexes are noted for their potential in various organic transformations. mdpi.comrsc.org

However, based on a thorough review of the available scientific literature, there are no specific studies detailing the synthesis or catalytic application of metal complexes derived directly from This compound . Research in this field has predominantly focused on structurally similar isomers, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and 2-hydroxy-4-methoxybenzaldehyde. mdpi.comresearchgate.netresearchgate.net For instance, complexes derived from vanillin have been investigated as catalysts for reactions like phenol hydroxylation. researchgate.net Similarly, copper(II) complexes with Schiff bases from 2-hydroxy-4-methoxybenzaldehyde have been synthesized and characterized, though their primary evaluation was for antimicrobial activity rather than catalysis. mdpi.com While the fundamental structure of this compound suggests its potential to form catalytically active metal complexes, dedicated research to explore and validate such applications has not yet been reported.

This compound in the Synthesis of Specialty Chemicals and Dyes

The unique substitution pattern on the benzene (B151609) ring of this compound makes it a potentially valuable scaffold for creating specialty chemicals, including novel dyes.

The synthesis of dyes often involves the chemical modification of aromatic compounds. While related structures like 4-hydroxycoumarin (B602359) are used as coupling components to produce a variety of azo dyes for textiles, specific examples of dyes synthesized from this compound are not documented in the available literature. researchgate.net The synthesis of Schiff bases, which can themselves be colored compounds or act as intermediates for dyes, is a well-established field, but reports specifically utilizing this compound for this purpose are absent. ijmcmed.org

The optical properties of a dye, such as its absorption and emission spectra, are critical for its application. These properties are determined by the dye's molecular structure. General principles for measuring the optical properties of dyes, including reflectance, transmittance, and absorption coefficient, are well-established. researchgate.net However, as there are no reported syntheses of dyes derived from this compound, no experimental data on their specific optical properties currently exist.

Utilization of this compound as a Building Block in Complex Chemical Syntheses

The aldehyde, hydroxyl, and methoxy (B1213986) functional groups make this compound a versatile building block for constructing more elaborate molecules, such as Schiff bases and heterocyclic compounds.

Schiff bases, or imines, are synthesized through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde. orientjchem.org This class of compounds is fundamental in coordination chemistry and organic synthesis. mdpi.comijoer.com The general reaction involves refluxing the aldehyde with a primary amine in a solvent like ethanol. jocpr.comwisdomlib.org

While this is a standard synthetic procedure, and numerous Schiff bases have been prepared from related aldehydes like vanillin and 2-hydroxy-4-methoxybenzaldehyde, the scientific literature does not provide specific examples of Schiff bases synthesized from This compound . mdpi.comjocpr.comresearchgate.net The table below shows examples of Schiff bases derived from a related isomer, highlighting the typical characterization data that would be expected for such compounds.

Table 1: Examples of Analytical Data for Schiff Bases Derived from a Related Isomer (2-hydroxy-4-methoxybenzaldehyde)

| Reactant Amine | Resulting Schiff Base | Key IR Spectral Data (cm⁻¹) | Reference |

|---|---|---|---|

| Isonicotinic acid hydrazide | N'-[(Z)-(2-hydroxy-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide | Aromatic ring C-H stretch observed at 3036 cm⁻¹ | researchgate.net |

| Nicotinic acid hydrazide | N'-[(Z)-(2-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide | Aromatic ring C-H stretch observed at 3072 cm⁻¹ | researchgate.net |

| Ethyl 4-aminobenzoate | Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate | C=N (azomethine) band at 1622 cm⁻¹, C-O (phenolic) band at 1113 cm⁻¹ | mdpi.com |

Heterocyclic compounds are crucial in medicinal chemistry and materials science. Aldehydes are common starting materials for synthesizing these structures. For example, vanillin is a well-documented precursor for a variety of heterocycles, including pyrimidines, imidazoles, and thiazoles, through reactions like condensation and cyclization. frontiersin.orgimpactfactor.orgnih.govresearchgate.net These syntheses often begin with the formation of a Schiff base or another condensation product, which then undergoes cyclization to form the heterocyclic ring. impactfactor.org

Despite the synthetic utility of its isomers, there are no specific methods reported in the surveyed literature for the preparation of heterocyclic compounds using This compound as the starting material.

Applications in Chromatographic Science as a Cross-linking Agent

Cross-linking agents are crucial in the development of robust and selective stationary phases for various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC). These agents create a stable, three-dimensional polymer network, which forms the backbone of the chromatographic support. The properties of the resulting stationary phase, such as its porosity, surface area, and chemical stability, are highly dependent on the structure of the cross-linking agent.

For context, similar benzaldehyde (B42025) derivatives have been noted for their potential as cross-linking reagents. For instance, 2-Methoxy-5-methylbenzaldehyde has been mentioned as a cross-linking agent for producing particle and liquid phase columns for the separation of organic compounds. Additionally, 4-Hydroxy-2-methoxybenzaldehyde is recognized as a heterobifunctional cross-linking reagent, indicating its capacity to link different types of molecules. The reactivity of the aldehyde and hydroxyl groups on the benzene ring allows for the formation of covalent bonds, leading to a polymerized matrix.

The general mechanism for such phenolic aldehydes in polymerization often involves reactions of the aldehyde group and activation of the aromatic ring, facilitated by the hydroxyl substituent. These reactions can lead to the formation of a rigid polymeric structure, which is a desirable characteristic for a chromatographic stationary phase, providing the necessary mechanical strength to withstand high pressures in HPLC systems.

Although the specific use of this compound in this context is not established, its structural similarity to other known cross-linking agents suggests a theoretical potential for such applications. Further research and investigation would be required to synthesize and evaluate its efficacy in creating novel stationary phases and to characterize their performance in chromatographic separations.

Emerging Research Avenues and Future Directions for 2 Hydroxy 5 Methoxy 4 Methylbenzaldehyde

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted hydroxybenzaldehydes traditionally relies on classical formylation reactions, such as the Gattermann, Duff, or Reimer-Tiemann reactions. While effective, these methods often involve harsh conditions, toxic reagents (e.g., hydrogen cyanide in the Gattermann reaction), or result in moderate yields and purification challenges. Future research is poised to address these limitations by developing greener and more efficient synthetic protocols.

Key areas of focus include:

Catalytic Formylation: Exploring transition-metal-catalyzed C-H formylation of the corresponding phenol (B47542) precursor. This approach could offer higher regioselectivity and avoid the use of stoichiometric, hazardous reagents.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde. Flow chemistry can offer improved safety, better control over reaction parameters (temperature, pressure), and easier scalability compared to batch processes.

Biocatalysis: Investigating enzymatic pathways for the synthesis or modification of the benzaldehyde (B42025) core. Enzymes could provide unparalleled selectivity under mild, aqueous conditions, representing a truly sustainable manufacturing route.

A comparison of established formylation methods used for analogous compounds highlights the opportunities for improvement that future synthetic strategies can target.

| Synthetic Method | Typical Precursor | Key Reagents | Potential Drawbacks | Future Sustainability Goal |

|---|---|---|---|---|

| Reimer-Tiemann Reaction | 4-Methoxyphenol (B1676288) | Chloroform (B151607), Strong Base | Use of chlorinated solvents, moderate yields. | Replacement of chloroform with a greener formylating agent. |

| Gattermann Reaction | 2,5-Dimethoxytoluene | Hydrogen Cyanide, Lewis Acid | Extreme toxicity of HCN, harsh acidic conditions. mdma.ch | Development of a cyanide-free catalytic alternative. |

| Ortho-formylation | m-Cresol | Tin Tetrachloride, Paraformaldehyde | Use of stoichiometric heavy metals, high temperatures. prepchem.com | Catalytic systems using earth-abundant metals. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The aldehyde and phenol functionalities of this compound are gateways to a vast array of chemical transformations. While classical reactions like Schiff base formation and reduction are known for related compounds wikipedia.orgsigmaaldrich.com, significant opportunities exist to explore more complex and novel reactivity.

Future research directions could include:

Multicomponent Reactions (MCRs): Employing the compound as a key building block in MCRs to rapidly generate molecular complexity. Its participation in reactions like the Hantzsch pyridine synthesis or Biginelli reaction could lead to novel heterocyclic scaffolds with potential biological activity.

Asymmetric Catalysis: Using the hydroxyl group to direct asymmetric transformations of the aldehyde. Chiral catalysts could enable the enantioselective synthesis of complex alcohols or other derivatives.

Photoredox Catalysis: Investigating the behavior of the molecule under photoredox conditions. The electron-rich aromatic ring may participate in novel C-C and C-X bond-forming reactions that are inaccessible through traditional thermal methods.

Ligand Development: Utilizing the molecule as a precursor for synthesizing novel ligands for coordination chemistry. For instance, condensation with hydrazides can yield aroyl hydrazone-type ligands capable of stabilizing metal centers in catalysts or functional materials, similar to those derived from 2-hydroxy-5-nitrobenzaldehyde mdpi.com.

| Reaction Class | Known Reactivity in Analogues | Proposed Future Exploration | Potential Outcome |

|---|---|---|---|

| Condensation Reactions | Schiff base formation; Knoevenagel condensation. wikipedia.org | Use in multicomponent reactions (e.g., Biginelli, Ugi). | Rapid access to diverse heterocyclic libraries. |

| Oxidation/Reduction | Reduction of aldehyde to alcohol. wikipedia.org | Selective oxidation of the methyl group or Dakin reaction of the aldehyde. | Generation of novel functionalized derivatives. |

| Coordination Chemistry | Precursor to ligands for metal complexes. mdpi.com | Development of chiral ligands for asymmetric catalysis. | New enantioselective catalysts. |

| Photochemistry | Largely unexplored. | Participation in photoredox-catalyzed C-H functionalization. | Unprecedented bond formations under mild conditions. |

Advanced Material Applications Beyond Current Scope

The structural features of this compound make it an intriguing candidate for the development of advanced materials. While direct applications are not yet established, the chemistry of related phenolic aldehydes suggests significant potential in materials science.

Emerging research could focus on:

Fluorescent Sensors: Derivatizing the molecule to create chemosensors. The phenolic hydroxyl and aldehyde groups can act as binding sites for specific analytes (e.g., metal ions), with the aromatic system serving as a fluorophore, leading to a detectable change in fluorescence upon binding.

Polymer Chemistry: Incorporating the compound as a monomer in the synthesis of novel polymers. The phenol and aldehyde groups can be used to create high-performance resins (e.g., phenolics) with tailored thermal or mechanical properties.

Metal-Organic Frameworks (MOFs): Using the molecule or its derivatives as organic linkers for the construction of MOFs. The specific geometry and functionality could lead to materials with unique porosity, catalytic activity, or sensing capabilities.

Semiconducting Materials: Research on molybdenum complexes with related ligands has pointed to potential semiconductor properties. mdpi.com Future work could explore the electronic properties of metal complexes derived from this compound for applications in organic electronics.

| Potential Application Area | Key Molecular Feature | Research Direction | Example from Related Compounds |

|---|---|---|---|

| Chemosensors | Hydroxyl-Aldehyde Proximity | Design of fluorescent probes for metal ion detection. | Salicylaldehyde (B1680747) derivatives are common in sensor design. |

| Advanced Polymers | Phenolic Ring | Synthesis of specialty phenolic resins or polybenzoxazines. | Phenol and formaldehyde are foundational to Bakelite. |

| Organic Electronics | Aromatic System, Coordination Sites | Development of ligands for semiconducting metal complexes. | Molybdenum complexes of a nitro-analogue show semiconductor behavior. mdpi.com |

| PET Imaging | Aromatic Scaffold | Use as a precursor for synthesizing radiolabeled imaging agents. | 2-Hydroxy-5-methoxybenzaldehyde (B1199172) is a precursor for a PET agent precursor. sigmaaldrich.com |

Interdisciplinary Research Integrating this compound Chemistry

The intersection of chemistry with biology, medicine, and agriculture is a fertile ground for innovation. Isomers and analogues of this compound are found in medicinal plants and exhibit a range of biological activities, suggesting that it too could be a valuable scaffold for interdisciplinary research. researchgate.net

Future interdisciplinary avenues include:

Medicinal Chemistry: Using the molecule as a starting point for the synthesis of new therapeutic agents. For example, related compounds like 2-hydroxy-4-methoxy benzoic acid have been investigated for their effects on cancer cells. phcog.com The scaffold could be elaborated to target specific enzymes or receptors.

Agrochemicals: Exploring the potential of the compound and its derivatives as pesticides or herbicides. The known acaricidal (mite-killing) activity of 2-Hydroxy-5-methoxybenzaldehyde provides a strong rationale for this line of inquiry. sigmaaldrich.com

Food Chemistry and Nutraceuticals: Investigating its properties as a flavoring agent or antioxidant. Many substituted benzaldehydes are key components of natural flavors, and phenolic compounds are well-known for their antioxidant capabilities.

Chemical Biology: Developing molecular probes based on the this compound structure to study biological processes. For example, fluorescently tagged derivatives could be used to visualize specific cellular components or events.

| Interdisciplinary Field | Rationale Based on Analogues | Future Research Objective |

|---|---|---|

| Medicinal Chemistry | Anticancer activity of 2-hydroxy-4-methoxy benzoic acid. phcog.com | Synthesize and screen a library of derivatives for various biological targets. |

| Agrochemistry | Acaricidal activity of 2-Hydroxy-5-methoxybenzaldehyde. sigmaaldrich.com | Investigate insecticidal, fungicidal, and herbicidal properties. |

| Nutraceuticals | Presence of isomers in medicinal plants and as food flavorings. researchgate.net | Evaluate antioxidant capacity and potential as a food additive. |

| Chemical Biology | Use of related scaffolds in PET imaging agents. sigmaaldrich.com | Design and synthesize molecular probes for cellular imaging. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。